molecular formula C8H10N2O3 B14762418 1-(3,6-Dimethoxypyridazin-4-yl)ethanone

1-(3,6-Dimethoxypyridazin-4-yl)ethanone

Cat. No.: B14762418
M. Wt: 182.18 g/mol
InChI Key: YAROWZIWWZHZMS-UHFFFAOYSA-N
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Description

1-(3,6-Dimethoxypyridazin-4-yl)ethanone is a chemical compound with the molecular formula C8H10N2O3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Dimethoxypyridazin-4-yl)ethanone typically involves the reaction of 3,6-dimethoxypyridazine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis .

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dimethoxypyridazin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

1-(3,6-Dimethoxypyridazin-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,6-Dimethoxypyridazin-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,6-Dimethoxypyridazin-4-yl)propanone
  • 1-(3,6-Dimethoxypyridazin-4-yl)butanone
  • 1-(3,6-Dimethoxypyridazin-4-yl)pentanone

Uniqueness

1-(3,6-Dimethoxypyridazin-4-yl)ethanone is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-(3,6-dimethoxypyridazin-4-yl)ethanone

InChI

InChI=1S/C8H10N2O3/c1-5(11)6-4-7(12-2)9-10-8(6)13-3/h4H,1-3H3

InChI Key

YAROWZIWWZHZMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NN=C1OC)OC

Origin of Product

United States

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